5-cyclopropyl-7-(difluoromethyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~2~-[4-(MORPHOLINOSULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities, including antibacterial, cytotoxic, antifungal, and antitumor properties . The presence of fluorine atoms or fluoroalkyl groups in the molecule enhances its biological activity, metabolic stability, lipophilicity, and binding affinity to receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~2~-[4-(MORPHOLINOSULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction is typically carried out in acetic acid to form 7-difluoromethylpyrazolo[1,5-a]pyrimidines, while 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives are predominantly formed in trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~2~-[4-(MORPHOLINOSULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazolo[1,5-a]pyrimidine derivatives, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~2~-[4-(MORPHOLINOSULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~2~-[4-(MORPHOLINOSULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms or fluoroalkyl groups enhances its binding affinity to receptors, increasing its biological activity . The compound may inhibit specific enzymes or proteins involved in bacterial, fungal, or tumor cell growth, leading to its cytotoxic and antitumor effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Ethyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~2~-[4-(MORPHOLINOSULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer enhanced biological activity, metabolic stability, and binding affinity to receptors . The presence of the cyclopropyl and difluoromethyl groups distinguishes it from other similar compounds, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C21H21F2N5O4S |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
5-cyclopropyl-7-(difluoromethyl)-N-(4-morpholin-4-ylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H21F2N5O4S/c22-20(23)18-11-16(13-1-2-13)25-19-12-17(26-28(18)19)21(29)24-14-3-5-15(6-4-14)33(30,31)27-7-9-32-10-8-27/h3-6,11-13,20H,1-2,7-10H2,(H,24,29) |
InChI Key |
NIKRRIOYIPXYGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC(=NN3C(=C2)C(F)F)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
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